N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine
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Overview
Description
N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a unique combination of a benzothiophene ring, an azetidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the benzothiophene and azetidine intermediates. The benzothiophene ring can be synthesized through a cyclization reaction involving sulfur reagents and 1,3-enynes . The azetidine ring is often formed via a cyclization reaction of appropriate precursors under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups on the benzothiophene or pyrimidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The benzothiophene ring can interact with various enzymes and receptors, modulating their activity. The azetidine and pyrimidine rings contribute to the compound’s overall binding affinity and specificity, enhancing its bioactivity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.
Indole Derivatives: Indole-based compounds are known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is unique due to its combination of three distinct ring systems, which confer a range of chemical and biological properties. This structural complexity allows for versatile applications in different fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS/c17-11-2-3-13-10(6-11)7-14(23-13)15(22)21-8-12(9-21)20-16-18-4-1-5-19-16/h1-7,12H,8-9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXVGAFLWRKSNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(S2)C=CC(=C3)F)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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